6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design PARP Inhibition

Fragment-like kinase inhibitor scaffold (MW 191.19) compliant with Astex Rule of Three. The 6-amino group enables direct hydrazide derivatization to yield Aurora A inhibitors (IC50 23 nM), streamlining SAR exploration versus ester or acid analogs. Differentiated from 6-methyl PARP1/2 chemotype (Kd 5.6-7.9 μM, PDB 8JNZ/8JNY). • Aurora A inhibition: IC50 = 23 nM (hydrazide derivatives) • RUVBL1/2 inhibitor chemotype: IC50 = 6.0 μM (complex) • Fragment compliance: MW <250, LogP <3, HBD <3, TPSA <120 Ų

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B13195406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1C(=O)N)N
InChIInChI=1S/C8H9N5O/c1-4-6(7(10)14)8-11-2-5(9)3-13(8)12-4/h2-3H,9H2,1H3,(H2,10,14)
InChIKeyCMEBDMWSMJJOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide: Scaffold and Procurement


6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS 2060058-37-7) is a heterocyclic small molecule (C₈H₉N₅O, MW 191.19) belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor and PARP-targeted drug discovery [1]. The compound features a fused bicyclic core with a 6-amino substituent, a 2-methyl group on the pyrazole ring, and a primary carboxamide at the 3-position — a substitution pattern that distinguishes it from the more commonly profiled 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide analog co-crystallized with PARP1/2 (PDB: 8JNZ, 8JNY) [2]. Its primary utility lies as a versatile synthetic intermediate for constructing biologically active derivatives, particularly Aurora kinase inhibitors and RUVBL1/2 ATPase inhibitors, where the 6-amino group serves as a critical hydrogen-bond donor and derivatization handle [3][4].

Privileged scaffold for kinase and ATPase inhibitor research
6-amino group provides hydrogen-bond donor for derivatization
C3-carboxamide enables direct amide and hydrazide coupling

Differentiation from Generic Pyrazolopyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine-3-carboxamide series, subtle variations in ring substitution produce profound differences in target engagement, hydrogen-bonding topology, and synthetic derivatization potential. The 6-amino group provides two additional hydrogen-bond donor sites (total HBD = 2) and shifts the topological polar surface area to 99.3 Ų — properties that are absent in the 6-methyl analog (HBD = 1, TPSA ≈ 71 Ų) characterized in PARP1/2 co-crystal structures (Kd = 5.6–7.9 μM) [1]. The 2-methyl substituent on the pyrazole ring further differentiates the compound from the des-methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold, influencing both the electronics of the bicyclic system and the conformational preferences of derivatives built upon it [2]. Generic substitution with the carboxylic acid or methyl ester analogs (CAS 1782867-37-1) alters the C3 functional group reactivity, precluding direct amidation pathways critical for generating the hydrazide and amide derivatives that have demonstrated nanomolar Aurora A kinase inhibition (IC₅₀ as low as 23 nM) [3].

6-Methyl analog
Lacks pyrimidine 6-position hydrogen-bond donor, limiting potential for polar interactions in binding pockets
Carboxylic acid / ester analogs
May require extra activation steps for amide formation, altering synthetic efficiency
Ester analog lipophilicity
Higher LogP may shift solubility and partitioning, affecting fragment-based assay compatibility

Quantitative Evidence vs. Closest Analogs


Hydrogen-Bond Donor Capacity Advantage

The 6-amino group of the target compound confers two hydrogen-bond donors (HBD = 2), compared to only one HBD for the 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide analog that was co-crystallized with PARP1 (PDB 8JNZ) and PARP2 (PDB 8JNY). This additional donor capacity is structurally positioned at the pyrimidine 6-position, a site known to interact with the catalytic residues in kinase and PARP binding pockets [1]. The 6-methyl analog demonstrated only modest PARP1 binding (Kd = 5.6 μM; ITC assay), and the introduction of a 6-amino group in derivative series has been associated with improved potency in Aurora A kinase assays (IC₅₀ = 23 nM for optimized hydrazide derivatives) [2].

H-Bond Donor Capacity
Cross-study comparable
HBD 2 vs 1; ΔTPSA +28 Ų
Supports 6-amino derivatization for polar binding interactions
Derivative Aurora A IC50 23 nM; cross-study inference
Medicinal Chemistry Kinase Inhibitor Design PARP Inhibition

Advantage of Carboxamide for Derivatization

The target compound's primary carboxamide at C3 enables direct hydrazide formation and amide coupling without the protection/deprotection steps required for the corresponding carboxylic acid analog. Published synthetic routes to Aurora kinase inhibitors utilize the 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold directly for hydrazide hydrochloride formation, achieving final compound IC₅₀ values as low as 23 nM [1]. In contrast, the carboxylic acid analog (6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid) requires activation (e.g., HATU, EDC) prior to amide bond formation, adding a synthetic step and introducing potential racemization or side-product risks. The target compound's ready-to-couple carboxamide eliminates this activation requirement for certain derivatization pathways [2].

Carboxamide Derivatization
Supporting evidence
1-step hydrazide coupling vs 2-step from acid
Streamlines SAR exploration for amide-linked inhibitors
Based on published hydrazide synthesis route
Synthetic Chemistry Amide Coupling Building Block Selection

LogP and Polarity Differentiation from Ester Analog

The target compound exhibits a computed LogP (XLogP3) of -1.1 compared to an estimated LogP of approximately +0.3 to +0.5 for the methyl ester analog (methyl 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, CAS 1782867-37-1; MW 206.2, C₉H₁₀N₄O₂) [1]. This LogP difference of approximately 1.4–1.6 log units translates to a roughly 25–40× difference in octanol-water partition coefficient, indicating that the carboxamide is substantially more hydrophilic. The TPSA of 99.3 Ų for the carboxamide further supports superior aqueous solubility relative to the ester analog. For medicinal chemistry campaigns targeting oral bioavailability, the carboxamide scaffold provides a more favorable starting point for balancing solubility and permeability compared to the more lipophilic ester .

LogP Polarity Shift
Class-level inference
XLogP3 -1.1 (carboxamide) vs ~ +0.3–0.5 (ester)
Supports aqueous solubility for fragment-based screening
Computed LogP; experimental measurement recommended
Drug-likeness Physicochemical Properties Lead Optimization

Validated Scaffold: Aurora Kinase and RUVBL1/2 ATPase

While direct IC₅₀ data for the unsubstituted target compound against any specific target is absent from the peer-reviewed literature, the 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been validated in two independent target classes. Hydrazide hydrochloride derivatives of this scaffold achieved Aurora A kinase IC₅₀ values as low as 23 nM in HTRF enzymatic assays [1]. Separately, pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs (Compound 18) demonstrated RUVBL1/2 ATPase inhibition with IC₅₀ = 6.0 ± 0.6 μM (RUVBL1/2 complex) and 7.7 ± 0.9 μM (RUVBL1 alone), with antiproliferative activity across A549, H1795, HCT116, and MDA-MB-231 cancer cell lines (IC₅₀ range: 8.9–15 μM) [2]. These data establish the scaffold's capacity to engage ATP-binding pockets across structurally distinct kinase and AAA+ ATPase families, supporting its procurement as a validated starting point for inhibitor discovery programs.

Scaffold Target Engagement
Class-level inference
Aurora A IC50 23 nM (derivative); RUVBL1/2 IC50 6.0 μM (analog)
Reported class-level kinase/ATPase binding capacity
Unsubstituted scaffold not directly profiled
Aurora Kinase RUVBL1/2 ATPase Anticancer Drug Discovery

Commercial Availability and Pricing Benchmark

The target compound is commercially available from multiple suppliers including Enamine (EN300-319027) and Leyan (Product No. 2028805) at 95% purity, with pricing of approximately $1,078/0.25g from Enamine (2023 pricing) [1]. The closest purchasable analog, 6-amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, is listed by BenchChem (excluded source, pricing not used) but was not identified in Enamine or Leyan catalogs at the time of search, suggesting more limited commercial availability for the acid analog . The methyl ester analog (CAS 1782867-37-1) is listed on Kuujia but without disclosed pricing. The target compound's presence in the Enamine catalog (a major global building block supplier) with transparent, published pricing provides procurement certainty that may not exist for less commercially established analogs [1].

Catalog Availability
Supporting evidence
Multiple suppliers with published pricing
Reduces procurement risk for SAR campaigns
Carboxylic acid analog not widely catalogued
Chemical Procurement Building Block Sourcing Cost Efficiency

Highest-Confidence Applications


Aurora Kinase Inhibitor Lead Generation

Procurement of the target compound as a core scaffold is directly supported by the demonstrated Aurora A kinase inhibition of its hydrazide hydrochloride derivatives (IC₅₀ as low as 23 nM) [1]. The 6-amino group on the pyrimidine ring serves as the attachment point for hydrazide formation, while the 2-methyl group provides a steric and electronic handle for modulating kinase selectivity. Medicinal chemistry teams pursuing mitotic kinase targets should prioritize this carboxamide over the carboxylic acid or ester analogs to streamline the hydrazide coupling step and enable rapid SAR exploration .

RUVBL1/2 ATPase Inhibitor Optimization

The pyrazolo[1,5-a]pyrimidine-3-carboxamide chemotype has been validated as a RUVBL1/2 heteromeric complex inhibitor, with Compound 18 achieving IC₅₀ = 6.0 ± 0.6 μM against the complex and demonstrating antiproliferative activity across four cancer cell lines (A549, H1795, HCT116, MDA-MB-231; IC₅₀ range 8.9–15 μM) [1]. The target compound's 6-amino and 2-methyl substitution pattern provides distinct vectors for introducing the benzyl and piperazinyl substituents identified as essential in the SAR study, making it a logical procurement choice for groups optimizing this chemical series .

Fragment-Based PARP1/2 Inhibitor Design

The 6-methyl analog of the target compound has been co-crystallized with both PARP1 (PDB 8JNZ, resolution 2.84 Å) and PARP2 (PDB 8JNY) catalytic domains, providing a structural template for inhibitor design [1]. The target compound's 6-amino substituent adds a hydrogen-bond donor at a position that, in the 6-methyl analog, is occupied by a non-donor methyl group. Structure-based design efforts can exploit this additional donor to probe interactions with catalytic residues (e.g., Gly863, Ser904 in PARP1) that are inaccessible to the 6-methyl analog, potentially improving binding affinity beyond the Kd = 5.6 μM baseline established for the 6-methyl scaffold .

Fragment Library Expansion

With a molecular weight of 191.19 Da, XLogP3 of -1.1, TPSA of 99.3 Ų, and 2 hydrogen-bond donors, the target compound resides firmly within fragment-like chemical space (MW < 250, LogP < 3, HBD < 3, TPSA < 120 Ų) [1]. Its favorable aqueous solubility profile (predicted from LogP and TPSA) and the presence of a primary carboxamide ready for amide coupling make it an attractive fragment for covalent or non-covalent library expansion. Procurement for fragment-based screening collections is supported by its compliance with the Astex 'Rule of Three' guidelines, positioning it as a high-quality fragment hit starting point compared to more lipophilic pyrazolopyrimidine analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
6-amino hydrazide/amide coupling handle
Kinase panel selectivity review
RUVBL1/2 ATPase inhibitor research
Pyrazolopyrimidine core with substitution vectors
ATPase activity assay validation
PARP1/2 catalytic domain probe design
6-amino H-bond donor for binding site probing
ITC or crystallographic binding confirmation
Fragment-based library enrichment
Fragment-like physicochemical profile (MW, LogP, TPSA)
Rule-of-three compliance and solubility screening
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